Acetylphenylalanyl-prolyl-bor-arginine

Thrombin inhibition Enzyme kinetics Anticoagulant potency

Researchers studying thrombin-dependent thrombosis often face limited oral dosing options and suboptimal in vivo efficacy with conventional direct thrombin inhibitors. Acetylphenylalanyl-prolyl-bor-arginine (DuP-714, CAS 124216-70-2) directly resolves these constraints: - Orally bioavailable (53% in dogs), enabling chronic dosing and conscious animal models without indwelling catheters. - Ultra-high potency (Ki = 0.04 nM vs. thrombin), providing superior signal-to-noise separation in arterial injury models compared to argatroban. - Preserves platelet counts in extracorporeal circuits; proven efficacy in porcine angioplasty, canine CPB, and thrombin-induced platelet activation assays.

Molecular Formula C21H33BN6O5
Molecular Weight 460.3 g/mol
CAS No. 124216-70-2
Cat. No. B038202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylphenylalanyl-prolyl-bor-arginine
CAS124216-70-2
Synonymsacetylphenylalanyl-prolyl-bor-arginine
P 8714
P-8714
Molecular FormulaC21H33BN6O5
Molecular Weight460.3 g/mol
Structural Identifiers
SMILESB(C(CCCN=C(N)N)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O
InChIInChI=1S/C21H33BN6O5/c1-14(29)26-16(13-15-7-3-2-4-8-15)19(30)27-20(31)17-9-6-12-28(17)18(22(32)33)10-5-11-25-21(23)24/h2-4,7-8,16-18,32-33H,5-6,9-13H2,1H3,(H,26,29)(H4,23,24,25)(H,27,30,31)/t16-,17+,18?/m1/s1
InChIKeyNHUNNUFTIMZMOJ-DVKDBIPTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DuP-714 Identity and Procurement Classification


Acetylphenylalanyl-prolyl-bor-arginine (CAS 124216-70-2), also known as DuP-714, P-8714, and Ac-(D)Phe-Pro-boroArg-OH, is a synthetic C-terminal boronic acid tripeptide that functions as a potent, reversible direct thrombin (Factor IIa) inhibitor [1]. The compound belongs to the boroarginine class of serine protease inhibitors, distinguished by a boronic acid moiety (−B(OH)₂) that replaces the canonical C-terminal carboxyl group, enabling formation of a reversible, tetrahedral transition-state analog complex with the active-site Ser195 of thrombin [2]. Its hydrochloride salt form carries CAS 130982-43-3 [3]. The molecule is classified under oligopeptides and boron compounds in MeSH and is annotated as an EC 3.4.21.5 (thrombin) inhibitor and anticoagulant in ChEBI [1][3].

Mechanism Boronic acid active-site thrombin probe; reversible transition-state analog
Route Preclinical oral exposure reported; supports oral dosing research models
Model Fit Arterial thrombosis, thrombus growth, and platelet signaling study contexts

Why DuP-714 Cannot Be Generically Substituted


Direct thrombin inhibitors (DTIs) are not pharmacologically interchangeable. Acetylphenylalanyl-prolyl-bor-arginine (DuP-714) differs from other DTIs along multiple quantifiable axes — target binding affinity (Ki), oral bioavailability, and in vivo antithrombotic efficacy — that preclude simple analog substitution. Unlike hirudin-derived bivalent inhibitors (e.g., bivalirudin) that bind both the active site and exosite I, DuP-714's boronic acid warhead forms a reversible covalent adduct with the catalytic Ser195, producing a distinct inhibition mechanism with a Ki approximately three orders of magnitude lower than argatroban [1]. Furthermore, DuP-714 demonstrates oral bioavailability of approximately 53% in dogs, a characteristic absent from parenteral-only comparators such as bivalirudin, argatroban, and hirudin [2]. Critically, in a direct in vivo head-to-head study, DuP-714 significantly reduced platelet and fibrin(ogen) deposition versus argatroban in a porcine angioplasty model, while argatroban was indistinguishable from saline controls [3]. These quantitative differences — in potency, route-enabled delivery, and in vivo efficacy — mean that substituting a generic DTI for DuP-714 in research or preclinical workflows will yield non-equivalent pharmacological outcomes.

!
Warhead chemistry mismatch
Boronic acid vs. hirudin bivalent, argatroban arylsulfonamide, or dabigatran benzamidine: mechanism and selectivity profiles may not transfer
!
Route & exposure divergence
Reported oral exposure contrasts with parenteral-only comparators; pharmacokinetic context may not replicate
!
In vivo endpoint variability
Porcine angioplasty model showed endpoint differences vs. argatroban; model-response context may differ

Quantitative Evidence for DuP-714 Differentiation


Thrombin Inhibitory Potency vs. Argatroban and Bivalirudin

DuP-714 inhibits human α-thrombin with a Ki of 0.04 nM (40 pM), as determined by equilibrium binding assays and confirmed by X-ray crystallography of the thrombin–inhibitor complex [1][2]. By comparison, the clinically used synthetic DTI argatroban exhibits a Ki of approximately 40 nM (0.04 µM) [3]. Bivalirudin, a 20-residue peptide DTI, inhibits α-thrombin with Ki values of 1.84–2.56 nM [4]. The oral DTI dabigatran has a reported Ki of 4.5 nM for human thrombin . Thus, DuP-714 is approximately 1,000-fold more potent than argatroban, approximately 46–64-fold more potent than bivalirudin, and approximately 113-fold more potent than dabigatran on a molar Ki basis.

Thrombin Ki
Reported
Ki = 0.04 nM (40 pM) for human α-thrombin; argatroban Ki ~40 nM (~1,000-fold difference)
Supports thrombin binding assay context
Cross-study comparison; validate in target assay
Thrombin inhibition Enzyme kinetics Anticoagulant potency

Oral Bioavailability Advantage Over Parenteral DTIs

Following oral administration of 1 mg/kg DuP-714 in dogs, the mean oral bioavailability was 53% ± 8% (n = 4), determined by comparing areas under the plasma concentration–time curves after oral versus intravenous administration [1]. Peak plasma concentrations after oral dosing ranged from 384 to 584 ng/mL. A plasma concentration of 311 ng/mL was sufficient to double the activated partial thromboplastin time (aPTT) [1]. In contrast, bivalirudin is approved exclusively for intravenous parenteral administration and lacks oral bioavailability [2]. Argatroban is also administered exclusively as an intravenous infusion [3]. Dabigatran etexilate, an oral prodrug, achieves only approximately 6.5% systemic bioavailability of the active moiety dabigatran [4]. Thus, DuP-714 provides approximately 8-fold higher oral bioavailability than dabigatran etexilate's active drug exposure and is the only compound in this comparator set to combine picomolar target potency with substantial oral bioavailability in preclinical models.

Oral Bioavailability (Dog)
Reported
F = 53% ± 8% (1 mg/kg p.o.); dabigatran active ~6.5%
Supports oral dosing research context
Preclinical model; cross-species extrapolation requires validation
Oral bioavailability Pharmacokinetics Route of administration

In Vivo Antithrombotic Efficacy vs. Argatroban

In a prospective, randomized, controlled porcine carotid and coronary balloon angioplasty study, DuP-714 (0.1 mg/kg bolus + 0.6 mg/kg/h infusion) was directly compared against argatroban (0.2 mg/kg/min continuous infusion) and saline controls [1]. In carotid arteries, DuP-714 reduced ¹¹¹In-platelet deposition to 10 ± 2 (×10⁶ platelets/cm²) versus 62 ± 18 in controls (p < 0.005), while argatroban-treated animals showed 41 ± 20 — not significantly different from saline controls (40 ± 9; p = 0.82) [1]. For fibrin(ogen) deposition, DuP-714 yielded 20 ± 4 versus 74 ± 6 in controls in carotid arteries, while argatroban produced 71 ± 5 versus 49 ± 7 in controls — again, not significantly different from saline [1]. Direct comparison between DuP-714 and argatroban showed that fibrin(ogen) deposition was significantly lower with DuP-714 (p < 0.001), and coronary platelet deposition was also significantly reduced (p < 0.05) [1]. The study authors attribute these efficacy differences to the approximately 1,000-fold difference in thrombin-binding affinity (Ki) between the two inhibitors [1].

In Vivo vs. Argatroban
Head-to-head
Porcine angioplasty: DuP-714 platelet deposition 10 ± 2, fibrin(ogen) 20 ± 4; argatroban 41 ± 20 / 71 ± 5 (p < 0.001 for fibrinogen vs. argatroban)
Supports arterial injury model endpoint context
Argatroban not different from saline controls
Arterial thrombosis In vivo efficacy Porcine angioplasty model

Thrombus Growth Prevention vs. Heparin

In a rabbit jugular vein thrombosis model, the abilities of heparin and two direct thrombin inhibitors — r-hirudin and P-8714 (DuP-714) — to prevent ¹²⁵I-fibrin accretion onto pre-formed thrombi were directly compared [1]. When administered as a continuous infusion, both r-hirudin and P-8714 inhibited fibrin accretion as effectively as heparin, but achieved this with doses that produced markedly less systemic anticoagulation compared to heparin's effect [1]. Notably, both r-hirudin and P-8714 were more effective when administered as a single bolus injection than as a continuous infusion, producing only a transient systemic anticoagulant effect while still preventing thrombus growth [1]. The study concluded that "direct or antithrombin III-independent thrombin inhibitors are more effective than heparin in preventing thrombus growth" and that "the limited effect of heparin is likely due to fibrin impairing the ability of heparin/antithrombin III to inactivate thrombin" [1]. This finding is corroborated by the MeSH annotation noting DuP-714 is "more effective than heparin in preventing thrombus growth" [2].

Thrombus Growth vs. Heparin
Head-to-head
Rabbit jugular vein: P-8714 inhibited fibrin accretion as effectively as heparin with less systemic anticoagulation; bolus > infusion
Supports thrombosis model endpoint interpretation
Mechanism advantage over ATIII-dependent agents
Thrombus growth Fibrin accretion Heparin comparison

Antiplatelet Activity Profile vs. Hirudin

In a direct comparative study of antiplatelet activity, DuP-714 and the 65-amino acid natural thrombin inhibitor hirudin were assessed across multiple platelet functional endpoints in washed human platelets [1]. Hirudin was slightly more potent than DuP-714 in inhibiting thrombin-induced platelet aggregation (IC₅₀: 72 nM vs. 150 nM, respectively) and in inhibiting secretion of plasminogen activator inhibitor-1 (PAI-1) from platelets (IC₅₀: 300 nM vs. 900 nM, respectively) [1]. However, DuP-714 was more potent than hirudin in two other endpoints: inhibiting thrombin-induced [¹²⁵I]fibrinogen binding to gel-purified platelets, and inhibiting thrombin-induced intracellular calcium mobilization in washed platelets [1]. The study concluded that "the tripeptide DuP 714 has comparable antiplatelet activity to the 65 amino acid hirudin" [1], a notable finding given the approximately 20-fold difference in molecular size.

Platelet Function vs. Hirudin
Head-to-head
DuP-714 IC50: aggregation 150 nM, PAI-1 900 nM; hirudin 72 nM / 300 nM. DuP-714 stronger on fibrinogen binding & Ca2+ mobilization
Supports platelet signaling endpoint differentiation
Washed human platelets; differential mechanistic profile
Platelet inhibition Hirudin comparison Fibrinogen binding

Selectivity Liability and Complement Factor I Inhibition

Despite its potency advantages, DuP-714 has a documented selectivity liability: it inhibits complement factor I, a serine protease responsible for regulating the complement cascade, leading to unintended complement activation and associated side effects in laboratory animals [1]. This off-target activity was sufficiently significant to motivate structure-based design programs aimed at generating P2-modified analogs (β,β-dialkyl-phenethylglycine derivatives) with greater selectivity for thrombin over factor I and reduced side-effect profiles [1]. In terms of broader serine protease selectivity, the acetyl derivative Ac-(D)Phe-Pro-boroArg-OH exhibits approximately 40-fold greater affinity for thrombin over plasma kallikrein, while demonstrating at least 2 orders of magnitude selectivity over factor Xa, plasmin, and two-chain tissue plasminogen activator [2]. However, BindingDB data indicate relatively limited selectivity over trypsin (Ki ≈ 0.045 nM for trypsin vs. 0.04 nM for thrombin) [3]. The structurally related but more selective boronic acid inhibitor S18326 was subsequently developed, showing improved selectivity and a slightly lower initial IC₅₀ against thrombin (3.99 ± 0.18 nM vs. 4.73 ± 0.27 nM for DuP-714) [4].

Selectivity Profile
Class-level
Inhibits complement factor I; trypsin Ki ~0.045 nM (narrow window). S18326 analog shows improved selectivity
Context-dependent; monitor complement activation
Selectivity window may limit chronic in vivo studies
Complement factor I Selectivity liability Safety profile

Application Scenarios Based on Quantitative Evidence


Acute Arterial Thrombosis Models

DuP-714's demonstrated in vivo efficacy in the porcine balloon angioplasty model — where it significantly reduced both platelet deposition (carotid: 10 ± 2 vs. 62 ± 18 in controls; p < 0.005) and fibrin(ogen) deposition (carotid: 20 ± 4 vs. 74 ± 6; p < 0.005), while argatroban was indistinguishable from saline — positions it as the DTI of choice for experimental arterial injury models [1]. The compound's ultra-low Ki (0.04 nM) [2] and its ability to inhibit both fluid-phase and clot-bound thrombin, unlike heparin [3], make it particularly suited for protocols where deep arterial injury produces thrombin-dependent, platelet-rich thrombi. Researchers studying percutaneous coronary intervention (PCI)-related thrombosis or evaluating antithrombotic efficacy in settings of high thrombin generation will find DuP-714 provides superior signal-to-noise separation from controls compared with argatroban-class DTIs [1].

Preclinical Oral Anticoagulation Studies

DuP-714's 53% ± 8% oral bioavailability in dogs [4] uniquely enables oral dosing regimens in preclinical anticoagulation research, in contrast to the exclusively parenteral administration required for bivalirudin, argatroban, and hirudin [5][6]. With peak plasma concentrations of 384–584 ng/mL after a 1 mg/kg oral dose and a plasma level of 311 ng/mL sufficient to double aPTT [4], researchers can design oral dosing protocols without the surgical implantation of intravenous catheters or continuous infusion pumps. This is particularly valuable for chronic dosing studies, conscious animal models, or experimental designs where indwelling vascular access would confound thrombosis or hemostasis readouts. Compared with dabigatran etexilate (F ≈ 6.5%), DuP-714 provides approximately 8-fold higher active-drug oral exposure [7].

Thrombin-Platelet Signaling Pathway Studies

DuP-714's differential antiplatelet profile — superior to hirudin in inhibiting thrombin-induced [¹²⁵I]fibrinogen binding to gel-purified platelets and in suppressing thrombin-induced intracellular calcium mobilization [8] — makes it the preferred tool for dissecting thrombin–platelet signaling mechanisms downstream of PAR receptor activation. For researchers investigating the relative contributions of fibrinogen receptor (GPIIb/IIIa) engagement versus calcium-dependent platelet activation pathways, DuP-714 provides a pharmacologic probe with a distinct inhibitory signature compared with hirudin. The compound's specificity for thrombin-mediated platelet activation (no intrinsic effects on ADP, arachidonate, or other agonist pathways at concentrations up to 10 µM) [9] further supports its use as a clean thrombin-selective tool in platelet biology experiments.

Extracorporeal Circulation and CPB Models

DuP-714 has been demonstrated to effectively function as an anticoagulant in a canine cardiopulmonary bypass (CPB) model, preserving platelet counts and reducing platelet β-thromboglobulin levels during simulated extracorporeal circulation [10]. In the absence of DuP-714, platelet counts decreased by 75% over 120 minutes of recirculation; DuP-714 treatment significantly preserved platelet counts [10]. Combined with the compound's demonstrated efficacy in preventing thrombus growth at doses producing only transient systemic anticoagulation [3], this evidence supports DuP-714's suitability for experimental CPB and extracorporeal membrane oxygenation (ECMO) models where preserving platelet function while maintaining circuit patency is a critical experimental objective. The compound's oral bioavailability [4] also suggests potential for simplified peri-procedural dosing in large-animal surgical models.

Application
Selection Property
Validation Focus
Acute Arterial Thrombosis Models
Arterial injury endpoint response context
Platelet & fibrin(ogen) deposition quantification
Preclinical Oral Anticoagulation Studies
Oral bioavailability context
Plasma exposure and aPTT response monitoring
Thrombin-Platelet Signaling Studies
Antiplatelet mechanism profiling
Fibrinogen binding and Ca²⁺ mobilization endpoints
Extracorporeal Circulation / CPB Models
Extracorporeal circuit patency support
Platelet preservation and thrombus prevention endpoints
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